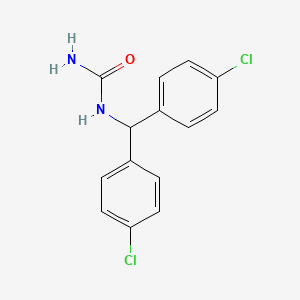

bis(4-chlorophenyl)methylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-chlorophenyl)methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c15-11-5-1-9(2-6-11)13(18-14(17)19)10-3-7-12(16)8-4-10/h1-8,13H,(H3,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORUPQJHFVSDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Substituted Urea (B33335) Derivatives

The creation of the urea bond can be achieved through several reliable synthetic routes. These methods offer versatility in introducing a wide array of substituents to the urea core.

Direct coupling reactions represent a fundamental approach to forming the C-N bonds in urea compounds. A prevalent method involves the reaction of an amine with an isocyanate. wikipedia.org This reaction is typically efficient and forms the basis for many urea syntheses. Another direct approach is the electrochemical coupling of carbon dioxide (CO2) and nitrogen-containing compounds like dinitrogen (N2) or nitrate (B79036) (NO3-). nih.govacs.org This method is being explored as a greener alternative to traditional synthesis. nih.govacs.orgoaepublish.compnas.org The reaction often proceeds through key intermediates like *CO and *NH2 on the catalyst surface, leading to the formation of the urea linkage. oaepublish.com

Recent advancements have also focused on the direct carbonylation of amines using CO2 at atmospheric pressure, which is considered an environmentally benign technique. acs.org Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for synthesizing unsymmetrical ureas from aryl chlorides and triflates with sodium cyanate (B1221674). organic-chemistry.org

A summary of direct coupling approaches is presented below:

| Coupling Method | Reactants | Key Features |

| Isocyanate + Amine | RNCO + R'2NH | A common and efficient method for unsymmetrical ureas. wikipedia.org |

| Electrochemical Coupling | CO2 + N-source (e.g., N2, NO3-) | A green approach, often using metal catalysts to facilitate C-N bond formation. nih.govacs.orgoaepublish.com |

| Direct Carbonylation | Amines + CO2 | An environmentally friendly method performed at atmospheric pressure. acs.org |

| Palladium-Catalyzed Cross-Coupling | Aryl halides/triflates + Sodium Cyanate + Amine | Allows for the one-pot synthesis of unsymmetrical N,N'-di- and N,N,N'-trisubstituted ureas. organic-chemistry.org |

The use of carbamates as intermediates provides a versatile and often milder route to substituted ureas. thieme-connect.comgoogle.com In this approach, a carbamate (B1207046) is first synthesized, typically from an alcohol or amine, and then reacted with another amine to form the final urea product. thieme-connect.com Phenyl carbamates, for instance, can be treated with a stoichiometric amount of an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature to generate ureas in high yields. google.com This method avoids the use of hazardous reagents like phosgene (B1210022). thieme-connect.com

The reaction of carbamates with amines can be facilitated by a base, which deprotonates the carbamate to generate an isocyanate intermediate in situ. thieme-connect.com This isocyanate is then trapped by another amine molecule to produce the desired unsymmetrical urea. thieme-connect.com

Different types of carbamates can be employed, including those derived from aryl carbonates and primary aliphatic amines. thieme-connect.com Lanthanum triflate has been shown to catalyze the direct conversion of N-protected carbamates into nonsymmetric ureas. organic-chemistry.org

Many modern synthetic strategies for ureas focus on the in situ generation of isocyanates to avoid handling these often toxic and reactive intermediates. gaylordchemical.comrsc.org Several methods have been developed for this purpose:

From Carbamates: As mentioned previously, the dehydration of carbamic acids, which can be formed from an amine and CO2, can generate isocyanates. acs.orggaylordchemical.com

Hofmann Rearrangement: This classic reaction involves the treatment of a primary amide with a halogen in a basic solution to yield an isocyanate. organic-chemistry.orgnih.gov Phenyliodine diacetate can also promote this rearrangement. organic-chemistry.org

Curtius Rearrangement: This rearrangement of an acyl azide, formed from a carboxylic acid, produces an isocyanate that can be trapped by an amine to form a urea. organic-chemistry.orgnih.gov

From Benzimidates: A combination of Ru(III) and PhI(OAc)2 can efficiently generate isocyanate intermediates from benzimidate synthons through a rearrangement. nih.govacs.org

Using Phosgene Substitutes: Reagents like triphosgene (B27547) and N,N'-carbonyldiimidazole (CDI) are safer alternatives to phosgene for generating isocyanates or their equivalents. nih.gov

These in situ methods offer a safer and more convenient route to a wide variety of substituted ureas.

The Mannich reaction, a multicomponent reaction, provides a pathway to construct complex molecules containing a urea framework. researchgate.netresearchgate.net In the context of urea synthesis, this reaction can involve the condensation of an amine, an aldehyde, and a urea or thiourea (B124793) derivative. researchgate.netacs.org The reaction is often catalyzed by an acid or a base. researchgate.net

This method is particularly useful for synthesizing β-amino keto compounds, which are versatile intermediates for various biologically active molecules. researchgate.net Chiral thiourea-based catalysts have been developed to achieve highly enantioselective Mannich reactions, leading to the synthesis of chiral β-amino acids. acs.orgsigmaaldrich.com The urea or thiourea catalyst activates the imine intermediate through hydrogen bonding, facilitating the nucleophilic attack. researchgate.net

Fundamental Chemical Reactivity and Transformation Mechanisms of Bis(4-chlorophenyl)methylurea Analogues

The chemical reactivity of this compound and its analogues is influenced by the urea functional group and the nature of the substituents on the phenyl rings.

Alkylation is a key chemical transformation for urea derivatives. wikipedia.org The nitrogen atoms of the urea moiety can be alkylated, leading to N-substituted ureas. nih.gov This process can disrupt the planarity of the urea group and modulate its hydrogen bonding capabilities, which can have significant biochemical implications. nih.gov For instance, the alkylation of N,N'-diarylureas has been explored to improve their solubility while maintaining their biological activity as potential anti-cancer agents. nih.gov

The alkylating properties of certain urea derivatives are central to their mechanism of action in a biological context. smolecule.com For example, nitrosoureas are a class of alkylating agents used in chemotherapy. wikipedia.org They can alkylate biological macromolecules like DNA and proteins, leading to cytotoxicity. smolecule.comwikipedia.org The ability of these compounds to form covalent bonds with DNA is a primary reason for their anti-cancer effects. wikipedia.org

Furthermore, the study of the effects of alkylated urea derivatives on protein structure has shown that they can act as denaturants. nih.gov The denaturing ability is often attributed to the van der Waals interactions between the alkyl groups of the urea derivative and the protein. nih.gov

A summary of research findings on the alkylation of urea derivatives is presented below:

| Research Focus | Key Findings | Reference |

| Synthesis of N-substituted ureas | Alkylation of urea with aldehydes produces α-hydroxyalkylureas. | wikipedia.org |

| Improving drug properties | O-alkylation of N,N'-diarylureas can introduce solubilizing groups. | nih.gov |

| Mechanism of action of nitrosoureas | Act as alkylating agents, modifying nucleic acids and proteins. | smolecule.comwikipedia.org |

| Protein denaturation | Alkylated ureas can denature proteins, with van der Waals interactions playing a key role. | nih.gov |

Structural Characterization and Advanced Computational Studies

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy offer a detailed picture of the atomic and electronic environments within a molecule.

For a compound like bis(4-chlorophenyl)methylurea, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons. The N-methyl protons would likely appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and urea (B33335) carbonyl group. The aromatic protons on the two 4-chlorophenyl rings would exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region of the spectrum. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom and the urea linkage. rasayanjournal.co.in The NH proton signal, if observable, would likely be a broad singlet.

In the ¹³C NMR spectrum, distinct signals would be anticipated for the methyl carbon, the aromatic carbons, and the carbonyl carbon. The carbonyl carbon of the urea moiety is typically observed in the downfield region of the spectrum. The aromatic carbons would show four distinct signals for the 4-chlorophenyl group due to symmetry, with their chemical shifts influenced by the chlorine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Related Compounds

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.0 - 3.5 | 30 - 40 |

| Aromatic C-H | 7.0 - 7.5 | 120 - 140 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-N | - | 135 - 145 |

| C=O | - | 150 - 160 |

| N-H | Variable (broad) | - |

Note: These are estimated ranges based on general principles and data for similar compounds.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a diarylurea like this compound would be characterized by several key absorption bands.

The most prominent peaks would include the N-H stretching vibrations, typically appearing in the region of 3200-3400 cm⁻¹. The C=O stretching of the urea carbonyl group is another strong, characteristic absorption, expected around 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the urea linkage are typically observed in the 1200-1400 cm⁻¹ range. Finally, a strong absorption due to the C-Cl stretching of the chlorophenyl groups would be present in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for Diarylureas

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Urea) | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| N-C-N Stretch | 1200 - 1400 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass, which can be used to deduce the elemental composition.

For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum. A key fragmentation pathway for diarylureas involves the cleavage of the C-N bonds adjacent to the carbonyl group. A study on the mass spectrometric characterization of N,N'-bis(2,4,6-trichlorophenyl)urea showed that a primary fragmentation pathway involves decomposition into the corresponding aniline (B41778) and isocyanate species. dtic.mil By analogy, this compound could fragment to form ions corresponding to 4-chloroaniline (B138754) and 4-chlorophenyl isocyanate. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a diarylurea is typically characterized by absorption bands arising from π-π* electronic transitions within the aromatic rings.

For this compound, the presence of the two chlorophenyl rings would be expected to give rise to strong absorptions in the UV region. The exact position of the absorption maxima (λmax) would be influenced by the substitution on the aromatic rings and the conjugation with the urea moiety. Generally, substituted benzenes show characteristic absorption bands, and the presence of the urea linker can cause shifts in these absorptions.

X-ray Diffraction Studies of Related Diarylurea Crystal Structures

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not described in the provided sources, the crystal structure of the closely related N,N'-bis(4-chlorophenyl)urea has been determined. nih.gov This structure provides valuable insights into the likely conformation and packing of diarylureas.

In the solid state, the central urea unit of N,N'-bis(4-chlorophenyl)urea is essentially planar. The two 4-chlorophenyl rings are twisted with respect to the plane of the urea group. The molecule exhibits a conformation where the two N-H bonds are in a trans arrangement relative to each other across the carbonyl group. This conformation is common in diarylureas and is stabilized by intermolecular hydrogen bonding.

A key feature of the crystal packing of N,N'-bis(4-chlorophenyl)urea is the formation of infinite one-dimensional chains through intermolecular N-H···O=C hydrogen bonds. nih.gov In these chains, the N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This extensive hydrogen-bonding network is a dominant factor in the solid-state architecture of many diarylurea compounds. The stereochemical configuration is achiral, as the molecule possesses a plane of symmetry.

Table 3: Selected Crystallographic Data for N,N'-bis(4-chlorophenyl)urea

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| a (Å) | 27.093 | nih.gov |

| b (Å) | 4.5768 | nih.gov |

| c (Å) | 9.901 | nih.gov |

| β (°) | 96.389 | nih.gov |

| Hydrogen Bond (N-H···O) Distance (Å) | 2.845 | nih.gov |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of N,N′-bis(4-chlorophenyl)urea is significantly influenced by a network of intermolecular forces, which dictate the packing of molecules in the crystal lattice. The primary interaction governing the supramolecular assembly is hydrogen bonding. nih.gov

In the crystal structure of N,N′-bis(4-chlorophenyl)urea, the two –NH– groups of one molecule act as hydrogen bond donors to the carbonyl oxygen atom (C=O) of an adjacent molecule. nih.govresearchgate.net This specific interaction, with a donor-acceptor distance of approximately 2.845 Å, leads to the formation of a one-dimensional, linear hydrogen-bonded chain. nih.gov This recurring motif is a critical feature of the crystal packing.

Table 1: Hydrogen-Bond Geometry for N,N′-bis(4-chlorophenyl)urea

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1···O1 | 0.87 | 2.05 | 2.845 | 152 |

Data sourced from Lo & Ng (2008). nih.gov

Theoretical and Quantum Chemical Investigations

Theoretical and quantum chemical studies are powerful tools for understanding the electronic structure and reactivity of molecules. For many compounds, these computational methods provide insights that complement experimental data. However, for N,N′-bis(4-chlorophenyl)urea, specific computational studies are not widely available in the current body of scientific literature. The following sections outline the principles of these advanced computational methods.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Electronic Structure

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most fundamental methods in computational quantum chemistry used to investigate the electronic structure of molecules. DFT methods calculate the electronic energy and density of a system based on the electron density, which is a function of only three spatial variables. This approach includes effects of electron correlation, making it a highly accurate method for many systems. HF theory, on the other hand, approximates the many-electron wavefunction as a single Slater determinant, which simplifies the problem by treating electron-electron repulsion in an average way, thus neglecting electron correlation. While foundational, HF is often used as a starting point for more advanced calculations.

A detailed DFT or HF analysis for N,N′-bis(4-chlorophenyl)urea would provide valuable information on its electronic energy, orbital energies, and the distribution of electron density. As of this review, specific studies applying these methods to N,N′-bis(4-chlorophenyl)urea have not been prominently reported.

Molecular Electrostatic Potential (MEP) Mapping and Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and attractive to electrophiles, while blue indicates regions of positive potential, which are electron-poor and attractive to nucleophiles. Green represents areas of neutral potential.

For N,N′-bis(4-chlorophenyl)urea, an MEP analysis would likely show negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a likely site for electrophilic attack. Conversely, positive potential would be expected around the N-H protons, consistent with their role as hydrogen bond donors. A specific, published MEP analysis for this compound could not be located for this article.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A small HOMO-LUMO gap generally implies higher reactivity.

A HOMO-LUMO analysis of N,N′-bis(4-chlorophenyl)urea would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for electron donation and acceptance. This would further elucidate its charge transfer characteristics. However, a dedicated study on the frontier molecular orbitals of this specific compound is not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule in various environments, such as in solution or bound to a biological target.

For N,N′-bis(4-chlorophenyl)urea, MD simulations could be employed to study its conformational preferences in different solvents, complementing the static picture provided by X-ray crystallography. Furthermore, if this molecule were to be investigated as a potential ligand for a biological receptor, MD simulations could be used to study the dynamics of its binding, providing insights into the stability of the complex and the key interactions involved. At present, there are no published molecular dynamics simulation studies specifically focused on N,N′-bis(4-chlorophenyl)urea.

Mechanistic Research at the Molecular and Cellular Level

Interactions with Biological Macromolecules

The interaction of small molecules with essential biological macromolecules like DNA, RNA, and proteins is a cornerstone of mechanistic toxicology and drug action.

Covalent Adduct Formation with DNA and RNA

The formation of covalent adducts with nucleic acids is a critical initiating event in chemical carcinogenesis. nih.gov Reactive metabolites of a compound can bind to the nitrogen and oxygen atoms of DNA and RNA bases, leading to the formation of bulky adducts. These adducts can disrupt the normal processes of replication and transcription, potentially leading to mutations if not properly repaired. frontiersin.org

Currently, there is no specific data in the scientific literature demonstrating that bis(4-chlorophenyl)methylurea forms covalent adducts with DNA or RNA. To investigate this, studies would need to be conducted, likely involving techniques such as ³²P-postlabeling or liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify any potential adducts formed in vitro or in vivo. nih.govnih.gov

Protein Modifications and Alterations in Enzyme Function

Small molecules can also covalently bind to proteins, leading to modifications that can alter their structure and function. nih.govresearchgate.net Such modifications can affect enzymes, receptors, and structural proteins, leading to a variety of cellular effects. Alterations in enzyme function, in particular, can disrupt metabolic pathways and cellular signaling.

There is currently a lack of specific research on protein modifications or alterations in enzyme function induced by this compound. Investigating this would involve identifying protein targets and characterizing the functional consequences of any modifications.

Modulation of Cellular Signaling Pathways and Receptor Binding

Many bioactive compounds exert their effects by modulating specific cellular signaling pathways or by binding to cellular receptors. These interactions can lead to a cascade of downstream events that alter cell behavior, such as proliferation, differentiation, and apoptosis. nih.govnih.gov For instance, various urea-containing compounds have been shown to interact with signaling pathways like PI3K/Akt/mTOR and Hedgehog signaling, or bind to receptors such as the Cannabinoid Type-1 (CB1) receptor. nih.govresearchgate.net

Specific studies on the ability of this compound to modulate cellular signaling pathways or bind to specific receptors have not been reported. Research in this area would involve screening the compound against a panel of known signaling pathways and receptors to identify any potential interactions.

Intracellular Transport and Compartmentalization Mechanisms

The ability of a compound to reach its intracellular target is governed by its ability to cross cell membranes and its subsequent distribution within the cell.

Characterization of Passive Diffusion Processes

For many lipophilic compounds, passive diffusion across the cell membrane is a primary route of entry. This process is driven by the concentration gradient of the compound and does not require cellular energy.

While direct studies on this compound are not available, research on the structurally related diarylsulfonylurea, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), indicates that it may enter cells via a non-saturable, energy-independent process consistent with passive diffusion. nih.gov

Investigation of Energy-Dependent Cellular Uptake and Sequestration

In addition to passive diffusion, some compounds are transported into or sequestered within cells through energy-dependent mechanisms. These processes can lead to the accumulation of a compound within the cell or specific organelles.

Effects on Fundamental Cellular Bioenergetic and Biosynthetic Processes

Analysis of Mitochondrial Dynamics and ATP Production Impact

Research specifically investigating the impact of this compound on mitochondrial dynamics, including processes such as fusion and fission, and its direct effect on ATP production is not available in the public domain.

Mechanisms of Translation Initiation Modulation

There is no available research that elucidates the mechanisms by which this compound may modulate the initiation of protein translation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Modifications on Molecular and Biological Interactions

The biological profile of diaryl urea (B33335) compounds is intricately linked to the nature and position of substituents on their aryl rings. These modifications can profoundly influence the molecule's electronic and steric properties, as well as its lipophilicity, thereby modulating its interactions with biological targets and its ability to traverse cellular membranes.

Electronic and Steric Effects of Aryl Substituents on Activity

The electronic landscape of the aryl rings in diaryl urea derivatives plays a critical role in their biological activity. The introduction of electron-withdrawing groups, such as the chloro substituents in bis(4-chlorophenyl)methylurea, can significantly impact the molecule's interaction with target proteins. For instance, in the context of kinase inhibition, the urea moiety typically forms key hydrogen bonds with the enzyme's active site. researchgate.net The electronic nature of the aryl substituents can modulate the hydrogen-bonding capacity of the urea's N-H groups.

A study on a series of diaryl urea derivatives highlighted the importance of substitution patterns on the phenyl rings for antiproliferative activity. The presence of a chlorine atom on the proximal phenyl ring was found to influence activity. scilit.com

Influence of Lipophilicity on Cellular Permeability and Distribution

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that governs the pharmacokinetic profile of a drug candidate. It significantly affects a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For a molecule to exert its biological effect, it must often cross cellular membranes to reach its intracellular target.

Quantitative structure-activity relationship (QSAR) analyses of diaryl urea derivatives have often identified lipophilicity as a key driver of biological activity. malariaworld.org A delicate balance is required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can be invaluable tools in drug discovery, enabling the prediction of the activity of novel, unsynthesized compounds and guiding the rational design of more potent and selective molecules. nih.govresearchgate.net

For the diaryl urea class of compounds, QSAR studies have been employed to elucidate the key structural features that govern their activity as, for example, kinase inhibitors. nih.gov These models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.

A typical QSAR study on diaryl urea derivatives might involve the following steps:

Data Set Collection: A series of diaryl urea analogs with their corresponding biological activity data (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Table 1: Representative Descriptors Used in QSAR Studies of Diaryl Ureas

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons, polarity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity and partitioning behavior |

| Topological | Connectivity Indices | Atomic connectivity and branching |

Correlation of Structural Features with Specific Mechanistic Activities

The structural features of diaryl urea compounds are directly linked to their specific mechanisms of action. The central urea scaffold is a key pharmacophore that often participates in crucial hydrogen bonding interactions with the hinge region of protein kinases, a common target for this class of compounds. researchgate.net The diaryl portion of the molecule typically occupies adjacent hydrophobic pockets, and substitutions on these rings can confer selectivity for different kinases.

For instance, the diaryl urea derivative sorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor progression and angiogenesis. nih.gov The specific arrangement of its aryl substituents allows it to bind effectively to the ATP-binding site of these enzymes.

Beyond kinase inhibition, some diaryl urea derivatives have been reported to exhibit other mechanisms of action. For example, certain analogs can act as inhibitors of carbonic anhydrase IX and XII, enzymes that are upregulated in hypoxic tumors. nih.gov The specific structural attributes that determine the mechanistic pathway are a subject of ongoing research. The ability of the urea moiety to act as both a hydrogen bond donor and acceptor makes it a versatile scaffold for interacting with a variety of biological targets. researchgate.net

Despite extensive research, detailed scientific data focusing specifically on the environmental behavior and biotransformation of this compound is not available in the public domain. The existing body of scientific literature extensively covers related phenylurea compounds, such as monuron, diuron (B1670789), and chlorotoluron, but dedicated studies on the photodegradation kinetics, hydrolysis processes, and specific microbial or enzymatic degradation pathways of this compound are absent.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline for bis(4--chlorophenyl)methylurea. Any attempt to do so would require extrapolation from related compounds, which would violate the instruction to focus solely on the specified chemical.

To fulfill the user's request accurately, original research on the environmental fate and biotransformation of this compound would be required.

Environmental Behavior and Biotransformation Studies

Identification and Characterization of Environmental Degradation Products and Metabolites

The environmental degradation of phenylurea herbicides, a class of compounds to which bis(4-chlorophenyl)methylurea belongs, is primarily driven by microbial activity and photodegradation. researchgate.netoup.com Biotransformation studies on related compounds like diuron (B1670789), forchlorfenuron (B1673536) (CPPU), and diflubenzuron (B1670561) reveal common degradation pathways. These typically involve N-demethylation, hydroxylation of the phenyl ring, and hydrolysis of the urea (B33335) bridge. nih.govoup.complos.orgresearchgate.net

One of the principal steps in the breakdown of many phenylurea herbicides is the cleavage of the urea linkage, often leading to the formation of corresponding aniline (B41778) derivatives. nih.govresearchgate.net For instance, the microbial degradation of diuron can yield 3,4-dichloroaniline (B118046). nih.govoup.com Similarly, a key metabolite of diflubenzuron is 4-chlorophenylurea (B1664162) (CPU), which can further degrade to p-chloroaniline (PCA), a compound noted to be of toxicological significance. beyondpesticides.orgepa.govjelsciences.com

In studies involving forchlorfenuron (CPPU), metabolic pathways include cleavage, hydroxylation, and glycosylation. plos.org In oriental melon, forchlorfenuron was found to metabolize into 4-hydroxyphenyl-forchlorfenuron. researchgate.net Photodegradation can also contribute to the breakdown, leading to the formation of various photoproducts through oxidation and demethylation. jelsciences.comresearchgate.net

The following table summarizes identified metabolites from studies on analogous phenylurea compounds, suggesting potential degradation products for this compound.

| Parent Compound | Degradation Process/Organism | Identified Degradation Products/Metabolites |

| Diuron | Soil Bacteria (Arthrobacter sp.) | Substituted anilines (e.g., 3,4-dichloroaniline) nih.gov |

| Diuron | Fungi / Bacteria | N-demethylated compounds, 3,4-dichlorophenylurea oup.comnih.gov |

| Diflubenzuron | Soil / Water | 4-chlorophenylurea (CPU), p-chloroaniline (PCA) beyondpesticides.orgepa.govjelsciences.com |

| Forchlorfenuron | Kiwifruit | Hydroxylated, glycosylated, and cleaved products plos.org |

| Forchlorfenuron | Oriental Melon | 4-hydroxyphenyl-forchlorfenuron researchgate.net |

| Monuron | Rats (Metabolism) | N-(4-chlorophenyl)urea, N-(2-hydroxy-4-chlorophenyl)urea nih.gov |

Environmental Persistence and Transport Modeling Research

The persistence and mobility of phenylurea herbicides in the environment are governed by factors such as soil type, pH, microbial activity, and the compound's physicochemical properties. researchgate.netoup.com Phenylurea herbicides can be persistent, with half-lives in soil ranging from months to over a year. researchgate.net

A key parameter influencing transport is the soil organic carbon sorption coefficient (Koc), which measures how strongly a chemical adsorbs to soil particles. ucanr.edunih.gov Compounds with high Koc values are less mobile and less likely to leach into groundwater. ucanr.edu For example, diflubenzuron has reported Koc values ranging from 1,800 to 29,000 mL/g, indicating it is expected to be immobile in soil. ucanr.edunih.gov Similarly, glyphosate, despite high water solubility, has a very high Koc of 24,000 mL/g, making its potential for leaching low due to strong soil sorption. illinois.edu

The field dissipation half-life—the time required for half of the compound to break down or dissipate from the soil—is another critical metric. ucanr.edu The half-life of diflubenzuron in soil can range from a few days to several months. beyondpesticides.org More specifically, aerobic soil metabolism half-lives of 7 to 14 days have been reported. core.ac.uk In water, degradation is pH-dependent; diflubenzuron degrades more rapidly in alkaline water (half-life of 1 day at pH 9) and is more stable in acidic to neutral water. beyondpesticides.orgepa.govnih.gov

Modeling studies utilize these parameters to predict the environmental fate of such compounds. brieflands.com Given the high Koc values typical for many phenylurea herbicides, transport is often associated with eroding soil particles rather than dissolved in runoff water. epa.govucanr.edu

The table below presents environmental fate parameters for diflubenzuron, a structurally related compound, which provides an indication of the expected behavior of this compound.

| Parameter | Value (for Diflubenzuron) | Implication for Environmental Fate |

| Soil Half-Life | 4 days to 4 months beyondpesticides.org | Moderately persistent in soil environments. |

| Hydrolysis Half-Life (Water) | 1 day (at pH 9), 16+ days (acidic) beyondpesticides.orgepa.gov | More persistent in acidic water, degrades faster in alkaline conditions. |

| Soil Sorption Coefficient (Koc) | 1,800 - 29,000 mL/g ucanr.edunih.gov | Expected to be immobile in soil with low leaching potential. ucanr.edunih.gov |

| Water Solubility | 0.08 mg/L ucanr.edu | Low solubility limits movement in the dissolved phase in water. ucanr.edu |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating bis(4-chlorophenyl)methylurea from complex mixtures. The choice of technique is dictated by the compound's physicochemical properties, including its polarity and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most common and effective methods for the analysis of phenylurea compounds, including this compound. chromatographyonline.commdpi.com These techniques are preferred because they operate at ambient temperatures, thus avoiding the thermal degradation that can occur with other methods. nih.gov

Typically, reversed-phase HPLC on a C18 column is employed for the separation of phenylurea herbicides. chromatographyonline.comnih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the efficient elution and separation of compounds with varying polarities. chromatographyonline.commdpi.com For UPLC applications, which utilize smaller particle size columns (typically <2 µm) to achieve higher resolution and faster analysis times, the same principles apply but with optimized flow rates and gradient profiles. biospectra.us Detection is commonly achieved using UV detectors, with the wavelength set around 210-245 nm, where the phenylurea structure exhibits strong absorbance. chromatographyonline.commdpi.com

Table 1: Illustrative HPLC/UPLC Parameters for Phenylurea Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | google.com |

| Mobile Phase | Acetonitrile and Water (gradient elution) | chromatographyonline.comsielc.com |

| Flow Rate | 1.0 mL/min | chromatographyonline.com |

| Detection | UV at 210-245 nm | chromatographyonline.commdpi.com |

| Column Temperature | 30 °C | mdpi.com |

Gas Chromatography (GC) with Considerations for Thermal Stability

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the thermal instability of phenylurea compounds. mdpi.com When subjected to the high temperatures of a conventional hot split/splitless inlet, these compounds are prone to degradation, typically breaking down into their corresponding isocyanate and amine derivatives. researchgate.netresearchgate.net This decomposition leads to poor reproducibility and inaccurate quantification of the parent compound. researchgate.net

Several strategies can be employed to mitigate this issue:

Derivatization: Converting the urea (B33335) to a more thermally stable derivative prior to GC analysis is a common approach. However, this adds complexity to the sample preparation process. mdpi.com

Controlled Degradation: In some methods, conditions are optimized to achieve a reproducible and complete conversion of the phenylurea to its isocyanate derivative, which is then quantified. researchgate.net This requires careful control of inlet temperature and other parameters.

Cool On-Column or PTV Injection: Using injection techniques like cool on-column or programmable temperature vaporization (PTV) can introduce the sample onto the column at a lower temperature, minimizing thermal stress in the inlet and reducing degradation.

When GC is coupled with mass spectrometry (GC-MS), it is possible to identify the degradation products, which can confirm the presence of the original phenylurea compound. researchgate.net

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for screening and preliminary separation of substituted ureas. For compounds like this compound, silica (B1680970) gel plates are typically used as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A common strategy involves using a mixture of a nonpolar solvent and a more polar solvent.

An application note for the separation of other urea derivatives suggests using an amino-functionalized (NH2) HPTLC plate with a mobile phase of chloroform (B151607) and toluene (B28343) (80/20, v/v). merckmillipore.com For standard silica gel plates, solvent systems containing mixtures like ethyl acetate/hexane or dichloromethane/methanol (B129727) are often effective. Adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can sometimes improve peak shape for urea compounds. reddit.com Visualization of the separated spots can be achieved under UV light (typically at 254 nm) or by staining with a suitable reagent.

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. It is almost always used in conjunction with a chromatographic separation technique.

Coupling with Chromatographic Systems (LC-MS/MS, GC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level analysis of phenylurea herbicides and their metabolites. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique, typically operated in positive ion mode for these compounds. In MS/MS analysis, the precursor ion (the protonated molecule, [M+H]+) of this compound is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.

The fragmentation of N,N'-diaryl ureas often involves the cleavage of the urea bridge. For this compound, a likely fragmentation pathway would involve the formation of product ions corresponding to the 4-chlorophenyl isocyanate and protonated 4-chloroaniline (B138754) moieties.

GC-MS/MS can also be used, particularly if a derivatization or controlled degradation approach is taken. It offers high sensitivity and specificity for identifying the resulting thermal degradation products or stable derivatives. researchgate.net

Table 2: Hypothesized Mass Spectrometric Transitions for this compound

| Technique | Precursor Ion (m/z) | Hypothesized Product Ion (m/z) | Proposed Neutral Loss/Fragment |

|---|---|---|---|

| LC-MS/MS (ESI+) | [M+H]+ | - | 4-chlorophenyl isocyanate |

| LC-MS/MS (ESI+) | [M+H]+ | - | 4-chloroaniline |

Note: Specific m/z values are dependent on the exact molecular formula and isotopic distribution.

Techniques for Identifying Trace Metabolites and Impurities

Identifying trace metabolites and impurities is crucial for understanding the environmental fate and potential toxicity of this compound. LC-MS/MS, particularly with high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap analyzers, is the primary technique for this purpose. sci-hub.st

The metabolic pathways for other phenylurea herbicides often involve N-dealkylation and hydroxylation of the phenyl ring. nih.govoup.com It can be inferred that this compound could undergo similar transformations in biological systems, leading to hydroxylated and N-demethylated metabolites. The identification process involves comparing the mass spectra of samples from metabolism studies with the parent compound and looking for expected mass shifts corresponding to these biotransformations.

Impurity profiling, which involves the detection, identification, and quantification of impurities in the bulk drug substance, also relies heavily on these advanced analytical techniques. ijrti.orgresearchgate.net The high resolving power of modern MS instruments allows for the determination of the elemental composition of unknown impurities, which is a critical step in their structural elucidation. sci-hub.st

Spectroscopic Detection Methods (e.g., UV, Fluorescence)

The detection of this compound in research applications often relies on spectroscopic techniques, primarily UV-Visible (UV-Vis) spectrophotometry. The presence of two chlorophenyl groups in the molecule provides a strong chromophore, making it amenable to UV detection.

Based on the spectroscopic characteristics of structurally similar compounds, such as 4-chloroaniline, this compound is expected to exhibit significant UV absorbance. 4-chloroaniline displays absorption maxima at approximately 242 nm and 295 nm. nih.gov Phenylurea herbicides containing the dichlorophenyl moiety, such as diuron (B1670789), are commonly detected at wavelengths in the range of 254 nm. scielo.brnih.gov Therefore, a suitable wavelength for the detection of this compound would likely be in the 240-260 nm range to achieve optimal sensitivity.

While UV-Vis detection is a robust and widely used technique for the quantification of phenylurea compounds, fluorescence spectroscopy is less commonly employed for the direct analysis of this class of molecules. Most phenylurea herbicides, including those with chlorophenyl substitutions, are not naturally fluorescent. However, fluorescence detection can be utilized following a derivatization step. This typically involves the hydrolysis of the urea compound to its corresponding aniline (B41778), which is then reacted with a fluorescent labeling agent. This approach can significantly enhance sensitivity and selectivity, but it also introduces additional complexity to the analytical procedure.

The table below summarizes the typical spectroscopic detection parameters for related compounds, which can be extrapolated for the analysis of this compound.

| Compound/Class | Detection Method | Typical Wavelength (nm) | Notes |

|---|---|---|---|

| 4-Chloroaniline | UV-Vis | ~242, ~295 | Structural component of this compound. nih.gov |

| Diuron (Dichlorophenyl urea) | HPLC-UV | 254 | Structurally similar herbicide. scielo.brnih.gov |

| Phenylurea Herbicides | HPLC-UV | 210 | General detection wavelength for the class. chromatographyonline.com |

| Phenylurea Herbicides | Fluorescence (post-derivatization) | - | Requires chemical modification to induce fluorescence. |

Method Development, Validation, and Optimization for Complex Matrices

The development, validation, and optimization of analytical methods are critical for the accurate and precise quantification of this compound in complex matrices such as soil and water. High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly employed technique for the analysis of structurally related phenylurea herbicides and serves as a strong foundation for a method for this compound.

Method Development:

A typical HPLC method for a compound like this compound would involve a reversed-phase C18 column. scielo.brnih.gov The mobile phase would likely consist of a mixture of acetonitrile and water, often in an isocratic elution mode. scielo.brnih.gov The selection of the mobile phase composition is optimized to achieve good chromatographic separation from potential interferences in the matrix while maintaining a reasonable analysis time.

Sample preparation is a crucial step, especially for complex matrices. For soil samples, a solid-liquid extraction is commonly performed, often using an organic solvent like methanol or acetonitrile. scielo.br For water samples, a preconcentration step such as solid-phase extraction (SPE) may be necessary to achieve the required sensitivity. chromatographyonline.com The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular and effective sample preparation approach for the extraction of pesticide residues from various matrices and could be adapted for this compound. researchgate.netscielo.br

Method Validation:

A developed analytical method must be rigorously validated to ensure its reliability. The validation process typically assesses the following parameters, with representative acceptable values drawn from methods for similar compounds:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. A correlation coefficient (r²) of >0.99 is generally considered acceptable. nih.gov

Accuracy (Recovery): The accuracy is determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovered amount. Recoveries in the range of 70-120% are often considered acceptable for pesticide residue analysis. researchgate.net

Precision: Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be less than 20%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are matrix-dependent. For diuron in soil, LODs and LOQs have been reported in the range of 0.01-0.04 mg/kg and 0.04-0.13 mg/kg, respectively. scielo.brscielo.br

The following interactive table provides a summary of typical validation parameters for the analysis of a related phenylurea herbicide, diuron, in a soil matrix, which can be considered as target parameters for a method for this compound.

| Validation Parameter | Typical Acceptance Criteria/Value | Reference Compound | Matrix |

|---|---|---|---|

| Linearity (r²) | > 0.99 | Diuron | Soil nih.gov |

| Accuracy (Recovery %) | 90-110% | Diuron | Soil nih.gov |

| Precision (RSD %) | < 20% | Phenylurea Herbicides | Various researchgate.net |

| LOD (mg/kg) | ~0.04 | Diuron | Soil scielo.brscielo.br |

| LOQ (mg/kg) | ~0.13 | Diuron | Soil scielo.brscielo.br |

Optimization for Complex Matrices:

The analysis of this compound in complex matrices like soil and water requires careful optimization to minimize matrix effects. Matrix effects, which can cause suppression or enhancement of the analytical signal, are a common challenge. The use of matrix-matched calibration standards is a standard practice to compensate for these effects. Additionally, the sample cleanup step is critical. In the QuEChERS method, for instance, different sorbents like primary secondary amine (PSA) and C18 are used to remove specific interfering compounds from the sample extract. scielo.br The choice and amount of these sorbents need to be optimized for each specific matrix to ensure the effective removal of interferences without significant loss of the target analyte.

Diverse Research Applications and Comparative Studies

Application as Biochemical Probes in Molecular and Cellular Biology

While direct and extensive application of N,N'-bis(4-chlorophenyl)urea specifically as a biochemical probe is not widely documented, the urea (B33335) scaffold is a cornerstone in medicinal chemistry and drug design. Diaryl ureas are known to exhibit a range of biological activities, often acting as inhibitors for various enzymes, particularly kinases.

The potential for N,N'-bis(4-chlorophenyl)urea and related compounds to serve as biochemical probes stems from the urea moiety's ability to form strong and directional hydrogen bonds with biological targets like proteins. This interaction can modulate protein function, making these compounds useful for studying cellular pathways. For instance, a structurally related sulfonylurea, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), has been studied to understand its transport and accumulation in human colon adenocarcinoma cells. nih.gov Research indicated that MPCU enters cells through a passive, energy-independent diffusion process and may be sequestered within the cell in an energy-dependent manner. nih.gov Such studies, while not on the exact target compound, highlight how chlorophenyl-containing ureas can be used to investigate cellular transport mechanisms. Furthermore, various novel diaryl ureas have been synthesized and evaluated for their antitumor effects, with some demonstrating significant inhibitory activities against cancer cell lines, comparable to established drugs like Sorafenib. nih.gov These findings underscore the potential of the diaryl urea framework in developing targeted therapeutic agents or probes for cancer biology research.

Explorations in Material Science, Including Polymer Additives and Thermal Stability

In material science, the rigid and thermally stable nature of N,N'-bis(4-chlorophenyl)urea suggests its potential as a specialty additive for polymers. Although specific studies detailing its use as a polymer additive are limited, its intrinsic properties allow for informed exploration of its potential roles. The compound exhibits a very high melting point of 306°C, indicating significant thermal stability. fishersci.comlabproinc.com

Investigation as Corrosion Inhibitors in Material Science

Urea derivatives are widely investigated as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netuobaghdad.edu.iqmdpi.com The mechanism of inhibition is primarily based on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com

N,N'-bis(4-chlorophenyl)urea possesses several structural features conducive to strong adsorption and corrosion inhibition. The molecule contains electron-rich nitrogen and oxygen atoms in the urea group, which can coordinate with vacant d-orbitals of iron atoms on the steel surface. mdpi.com Additionally, the two phenyl rings provide a source of π-electrons that can interact with the metal surface. This combination of heteroatom coordination and π-electron interaction facilitates the formation of a stable, adsorbed film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comrsc.org Studies on various urea-based compounds have consistently demonstrated high inhibition efficiencies, suggesting that N,N'-bis(4-chlorophenyl)urea would likely perform as an effective corrosion inhibitor.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Urea-based Cationic Fluorosurfactant (FUS-12) | Carbon Steel | 15% HCl | 97.6 | rsc.org |

| 1,3-bis(hydroxymethyl) urea (BHMU) | Cold Rolled Steel | 1.0 M HCl | >85 | researchgate.net |

| N-decanoyl-N'-4-pyridinethiourea (D3) | Mild Steel | 0.1 M H₂SO₄ | 85.84 | analis.com.my |

| Urea | Mild Steel | Automotive Gas Oil | 69.3 (initial, decreases over time) | mdpi.com |

Comparative Analysis with Structurally Related Urea-Based Compounds and Biocides

The synthesis of symmetrical diaryl ureas like N,N'-bis(4-chlorophenyl)urea can be achieved through several routes, with varying efficiency, cost, and environmental impact. A common and efficient laboratory method is the self-condensation of 4-chlorophenyl isocyanate. nih.gov Another established route involves the reaction of p-chloroaniline with sodium cyanate (B1221674) in an acidic medium. rasayanjournal.co.in

Historically, the synthesis of ureas relied on hazardous reagents like phosgene (B1210022). researchgate.net Modern methods aim to avoid such chemicals, utilizing precursors like carbamates or employing catalytic processes. For example, N,N'-bis(4-nitrophenyl)-urea has been synthesized with an 85.2% yield by reacting methyl N-(4-nitrophenyl)carbamate with 4-nitroaniline. prepchem.com Greener approaches, such as the direct conversion of carboxylic acids into symmetrical ureas using a nitrogen source like sodium azide, have also been developed, offering good to excellent yields (46-100%) in a single step. researchgate.netthieme-connect.com These newer methods provide safer and often more efficient alternatives to traditional syntheses. thieme-connect.com

| Method | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Isocyanate Self-Condensation | Aryl Isocyanate | High | Simple, high purity | Isocyanates are toxic and moisture-sensitive | nih.gov |

| From Amine + Cyanate | Aromatic Amine, Sodium Cyanate, Acid | Good | Readily available starting materials | Requires controlled conditions | rasayanjournal.co.in |

| From Carboxylic Acid | Carboxylic Acid, DPPA or Sodium Azide | 46-100% | One-pot synthesis, avoids isocyanates | Use of potentially explosive azides | thieme-connect.com |

| From Carbamate (B1207046) | Aryl Carbamate, Aromatic Amine | Good (85% for a related compound) | Avoids phosgene and isocyanates | Two-step process from initial amine | prepchem.com |

| From Amide + Oxalyl Chloride | Primary Amide, Oxalyl Chloride, Nucleophile | 60-93% | One-pot, two-step; versatile | Generates acyl isocyanate intermediate in situ | organic-chemistry.org |

The reactivity of N,N'-bis(4-chlorophenyl)urea is dominated by the stable urea linkage and the ability of the N-H groups to act as hydrogen bond donors. This chemical stability makes it relatively unreactive under normal conditions. However, many structurally related phenylurea compounds are potent biocides with well-defined mechanisms of action.

The most prominent examples are the phenylurea herbicides, such as Diuron (B1670789) (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) and Monuron (N'-(4-chlorophenyl)-N,N-dimethylurea). These compounds act by inhibiting photosynthesis. nih.gov Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the QB-binding site on the D1 protein, thereby preventing the reduction of plastoquinone. mdpi.com This disruption halts ATP and NADPH production, leading to oxidative stress and plant death. mdpi.com

In contrast, the biocidal mechanism of N,N'-bis(4-chlorophenyl)urea is not specifically defined as a photosynthetic inhibitor. Its biological activity, if any, would likely stem from different interactions. Other phenylurea derivatives have demonstrated broad antibacterial and antifungal properties, which are significantly enhanced when the compounds are complexed with metal ions. nih.gov This suggests a mechanism involving disruption of microbial cellular integrity or enzymatic function through coordination chemistry, a pathway distinct from the highly specific receptor binding seen in herbicides.

The environmental fate of N,N'-bis(4-chlorophenyl)urea is predicted to differ significantly from that of common phenylurea herbicides due to its distinct structure. Phenylurea herbicides like diuron and isoproturon (B30282) undergo microbial degradation in soil, which is a key process in their dissipation. researchgate.net The degradation is typically initiated by N-dealkylation (removal of methyl groups), followed by the hydrolysis of the urea bridge to yield substituted anilines (e.g., 3,4-dichloroaniline (B118046) from diuron), which are then further degraded. researchgate.netnih.gov

N,N'-bis(4-chlorophenyl)urea lacks the N-alkyl groups that are the initial point of microbial attack in many herbicides. Its degradation would likely need to proceed via direct hydrolysis of the highly stable diaryl urea bond. This process is expected to be slow, leading to greater persistence in the environment. The degradation product would be 4-chloroaniline (B138754), a metabolite known for its own environmental persistence and toxicity. The presence of chlorine atoms on the phenyl rings generally decreases the rate of microbial degradation. nih.gov Therefore, a compound with two such rings is expected to be more recalcitrant than its monochlorinated or non-chlorinated analogs. nih.gov Chlorinated aromatic compounds are known to be persistent environmental pollutants that can bioaccumulate, posing long-term ecological risks. nih.govnih.gov

| Compound | Key Structural Feature | Primary Degradation Pathway | Initial Degradation Product(s) | Predicted Relative Persistence |

|---|---|---|---|---|

| Diuron | N,N-dimethyl, dichlorophenyl | N-demethylation, then hydrolysis | N'-(3,4-dichlorophenyl)-N-methylurea | Moderate |

| Isoproturon | N,N-dimethyl, isopropylphenyl | N-demethylation, then hydrolysis | N'-(4-isopropylphenyl)-N-methylurea | Low to Moderate |

| N,N'-bis(4-chlorophenyl)urea | N,N'-diaryl, no alkyl groups | Direct hydrolysis of urea bridge | 4-chloroaniline | High |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green chemistry principles offers a fertile ground for innovation in the synthesis of bis(4-chlorophenyl)methylurea. Current synthetic methodologies, while effective, may not align with contemporary environmental and efficiency standards. Future research should focus on developing novel synthetic pathways that are not only high-yielding but also environmentally benign.

Key areas for exploration include:

Catalytic Approaches: Investigating the use of novel catalysts, including biocatalysts or nanocatalysts, could lead to milder reaction conditions, reduced energy consumption, and higher atom economy. For instance, enzymatic catalysis could offer high specificity and reduce the need for protecting groups.

Alternative Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water is a critical research direction. Solvent-free reaction conditions, where feasible, represent an ideal scenario.

Renewable Feedstocks: Exploring the use of renewable starting materials, where possible, would significantly enhance the sustainability profile of the synthesis.

Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to better control over reaction parameters, higher yields, and enhanced safety, particularly for exothermic reactions.

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate scope, cost of enzyme production. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. | Scale-up limitations, potential for localized overheating. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up procedures. | Limited substrate solubility, potential for solid-state reactivity issues. |

| Flow Chemistry | Improved safety and control, ease of scalability, integration of purification steps. | Initial setup cost, potential for clogging with solid products. |

Advanced Mechanistic Elucidation Through Omics Technologies (e.g., Proteomics, Metabolomics)

The precise molecular mechanisms through which this compound interacts with biological systems at a sub-organismal level are largely unknown. The application of "omics" technologies, such as proteomics and metabolomics, can provide an unbiased, system-wide view of these interactions, moving beyond single-endpoint observations.

Proteomics: By analyzing changes in the entire protein complement of a model organism or cell culture upon exposure to this compound, proteomics can identify specific protein targets and perturbed cellular pathways. This could reveal, for example, impacts on enzymatic activity, protein expression levels, or post-translational modifications.

Metabolomics: This technology focuses on the comprehensive analysis of small-molecule metabolites. Metabolomic profiling can uncover alterations in metabolic pathways, providing insights into the functional consequences of exposure to the compound and identifying potential biomarkers of effect.

Integrating data from both proteomics and metabolomics studies would offer a more holistic understanding of the compound's mode of action, bridging the gap between molecular interactions and phenotypic outcomes.

Predictive Modeling for Environmental Fate, Transport, and Interaction Pathways

Predicting the environmental journey of this compound is crucial for understanding its potential distribution and persistence. Future research should leverage predictive modeling to simulate its behavior in various environmental compartments.

Key modeling approaches include:

Quantitative Structure-Property Relationship (QSPR) Models: These models can estimate key physicochemical properties that govern environmental fate, such as solubility, vapor pressure, and partition coefficients, based on the molecular structure of the compound.

Environmental Fate and Transport Models: Multi-compartment models can simulate the partitioning of the compound between air, water, soil, and sediment. These models can help predict environmental concentrations and identify potential accumulation sites.

Multimedia Models: These integrate data on emissions, transport, and degradation to provide a comprehensive picture of the compound's lifecycle in the environment.

Table 2: Key Parameters for Environmental Fate Modeling of this compound

| Parameter | Significance in Environmental Fate | Potential Modeling Approach |

|---|---|---|

| Water Solubility | Affects transport in aquatic systems and bioavailability. | QSPR, experimental determination. |

| Vapor Pressure | Influences partitioning into the atmosphere. | QSPR, experimental determination. |

| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation in organisms. | QSPR, experimental determination. |

| Soil and Sediment Adsorption Coefficient (Koc) | Determines mobility in soil and partitioning to sediment. | QSPR, experimental determination. |

| Abiotic and Biotic Degradation Rates | Dictates the persistence of the compound in various media. | Laboratory degradation studies, predictive degradation models. |

Integration of In Silico and Experimental Approaches for Rational Compound Design

The principles of rational compound design, heavily utilized in drug discovery, can be adapted to explore analogs of this compound for specific chemical or environmental applications. This involves a synergistic interplay between computational (in silico) and experimental methods.

In Silico Screening: Computational tools can be used to design and screen virtual libraries of related compounds. Molecular docking studies, for instance, could predict the binding affinity of analogs to a specific target enzyme or receptor, which could be relevant for developing targeted inhibitors or catalysts.

ADME/T Predictions: While traditionally used for pharmaceuticals, Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity prediction tools can be repurposed to assess the environmental properties and potential hazards of newly designed analogs.

Synthesis and Testing: The most promising candidates identified through in silico methods can then be synthesized and subjected to experimental validation to confirm their properties and performance. This iterative cycle of design, prediction, synthesis, and testing can accelerate the discovery of novel compounds with desired functionalities.

Exploration of New Niche Applications in Chemical and Environmental Sciences (excluding human-centric roles)

Beyond its currently understood properties, this compound and its derivatives may possess untapped potential in various non-human-centric applications. A creative and exploratory approach is needed to uncover these new roles.

Potential areas for investigation include:

Catalysis: The urea (B33335) functional group is known for its ability to form hydrogen bonds, which can be exploited in organocatalysis. Research could explore the use of this compound or its chiral derivatives as catalysts in stereoselective synthesis. The catalytic hydrogenation of related urea derivatives has been explored and could be a starting point for such investigations.

Supramolecular Chemistry: The hydrogen bonding capabilities also make it a candidate for the construction of novel supramolecular assemblies, such as gels, liquid crystals, or functional materials with unique recognition or transport properties.

Environmental Remediation: Investigating the potential of this compound as a precursor for functionalized materials used in environmental remediation could be a fruitful avenue. For example, it could be incorporated into polymers or sorbents designed for the capture of specific pollutants. Additionally, understanding its degradation pathways is crucial, as some remediation technologies focus on the breakdown of complex organic molecules.

By systematically addressing these future research directions, the scientific community can build a more comprehensive and practical understanding of this compound, potentially unlocking new applications and ensuring a more complete picture of its environmental and chemical behavior.

Q & A

Q. What are the common synthetic routes for preparing bis(4-chlorophenyl)methylurea, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or urea-forming reactions. A typical approach involves reacting 4-chloroaniline derivatives with methyl isocyanate or carbonylating agents under controlled conditions. For example, optimizing solvent systems (e.g., using polar aprotic solvents like DMF) and temperatures (60–80°C) enhances reaction efficiency by stabilizing intermediates and minimizing side reactions . Yield improvements (up to 75–85%) are achievable by incremental addition of reagents and inert atmosphere use to prevent oxidation.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Key techniques include:

- NMR Spectroscopy : and NMR to verify aromatic proton environments and urea carbonyl signals (e.g., ~160 ppm for C=O) .

- High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What analytical methods are suitable for quantifying this compound in biological or environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) is preferred. For environmental samples, employ solid-phase extraction (SPE) to isolate the compound from interferents. Method validation should include spike-recovery tests (85–115% recovery) and limit of detection (LOD) <1 ng/mL .

Advanced Research Questions

Q. How can conflicting data on the compound’s cytotoxicity across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, exposure time). Standardize protocols using:

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

- pH Buffering : Maintain pH 6.5–7.5 to prevent urea hydrolysis.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.

- Degradation Kinetics : Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Q. How does the electron-withdrawing nature of 4-chlorophenyl groups influence reactivity in cross-coupling reactions?

The chlorine substituents deactivate the aromatic ring, reducing electrophilic substitution rates. However, they enhance stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to achieve >90% conversion .

Methodological Challenges and Solutions

Q. Addressing low solubility in pharmacokinetic studies

- Co-solvent Systems : Use DMSO:water (10:90 v/v) or cyclodextrin inclusion complexes.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Q. Mitigating interference in environmental detection

- Selective SPE Sorbents : Use mixed-mode sorbents (e.g., HLB) for complex sediment/water samples.

- Isotope Dilution : Quantify via -labeled internal standards to correct matrix effects .

Emerging Research Directions

- Targeted Drug Delivery : Conjugate with aptamers for selective tumor targeting .

- Environmental Fate Studies : Track degradation pathways via LC-QTOF-MS in simulated wetlands .

- Structure-Activity Relationships (SAR) : Modify substituents on the urea backbone to enhance potency against resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.